molecular formula C46H29N7O6S B14465799 Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- CAS No. 71459-28-4

Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-

Cat. No.: B14465799
CAS No.: 71459-28-4
M. Wt: 807.8 g/mol
InChI Key: PCSLQKFKSMBVDF-UHFFFAOYSA-N
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Description

Benzamide, n,n’-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of a benzamide group, a triazine ring, and anthracenediyl units, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, n,n’-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- involves multiple steps, including the formation of the triazine ring and the attachment of the anthracenediyl units. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Benzamide, n,n’-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can occur at different positions on the triazine ring and anthracenediyl units.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide, n,n’-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, n,n’-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and triazine-based molecules. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

Benzamide, n,n’-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis- is unique due to its combination of a triazine ring and anthracenediyl units, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71459-28-4

Molecular Formula

C46H29N7O6S

Molecular Weight

807.8 g/mol

IUPAC Name

N-[5-[[4-[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-6-methylsulfanyl-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C46H29N7O6S/c1-60-46-52-44(49-32-22-10-18-28-36(32)40(56)26-16-8-20-30(34(26)38(28)54)47-42(58)24-12-4-2-5-13-24)51-45(53-46)50-33-23-11-19-29-37(33)41(57)27-17-9-21-31(35(27)39(29)55)48-43(59)25-14-6-3-7-15-25/h2-23H,1H3,(H,47,58)(H,48,59)(H2,49,50,51,52,53)

InChI Key

PCSLQKFKSMBVDF-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=N1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=CC=C5)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9

Origin of Product

United States

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